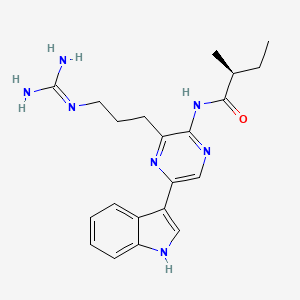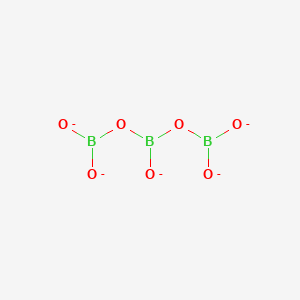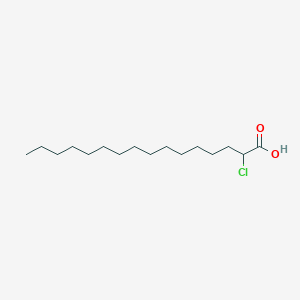![molecular formula C13H14N2O3S B1245506 (4R)-2-[(5-hydroxy-1H-indol-3-yl)methyl]-4-thiazolidinecarboxylic acid](/img/structure/B1245506.png)
(4R)-2-[(5-hydroxy-1H-indol-3-yl)methyl]-4-thiazolidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-2-[(5-hydroxy-1H-indol-3-yl)methyl]-4-thiazolidinecarboxylic acid is a member of hydroxyindoles.
Scientific Research Applications
Metabolism in Brain Tissues
- This compound is involved in the metabolism of 5-hydroxytryptamine (serotonin) in brain tissues. It forms as a result of the reaction between cysteine or glutathione and 5-hydroxyindole-3-acetaldehyde, a primary product of monoamine oxidase-mediated oxidative deamination of serotonin (Singh & Dryhurst, 1992).
Synthesis and Structural Studies
- A study details the chemical synthesis and structural elucidation of this compound, also known as 5′-hydroxy-1′H-indol-3′-yl)methyl]thiazolidine-4-carboxylic acid (5′-HITCA), highlighting its formation through oxidation and spontaneous cyclization (Jin, Burgess, Gopinathan, & Brine, 2006).
Involvement in Angiotensin-Converting Enzyme Inhibition
- This compound has been studied for its potential role in inhibiting angiotensin I-converting enzyme (ACE), which is significant for its implications in hypertension and cardiovascular health (Oya, Kato, Iwao, & Yasuoka, 1982).
Anticancer and Antimicrobial Activities
- Research has been conducted on derivatives of this compound for their potential anticancer and antimicrobial activities. This includes studies on the synthesis of 1-oxo-9H-thiopyrano[3,4-b]indole-3-carboxylic acids and related compounds (Kryshchyshyn-Dylevych et al., 2020) and the synthesis of new indole containing isoxazolines and phthalimidoxy derivatives (Bhambi et al., 2007).
Molecular Docking Studies
- Molecular docking studies have been performed on related compounds to predict their binding interactions with target proteins, which is vital for drug design and understanding biochemical interactions (Reddy et al., 2022).
Detection in Biological Samples
- Methods for detecting this compound and its derivatives in biological samples have been developed. This is essential for understanding its pharmacokinetics and distribution in living organisms (Suzuki, Akasaka, & Meguro, 1984).
properties
Product Name |
(4R)-2-[(5-hydroxy-1H-indol-3-yl)methyl]-4-thiazolidinecarboxylic acid |
|---|---|
Molecular Formula |
C13H14N2O3S |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
(4R)-2-[(5-hydroxy-1H-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C13H14N2O3S/c16-8-1-2-10-9(4-8)7(5-14-10)3-12-15-11(6-19-12)13(17)18/h1-2,4-5,11-12,14-16H,3,6H2,(H,17,18)/t11-,12?/m0/s1 |
InChI Key |
DFSPELNJAJEWOM-PXYINDEMSA-N |
Isomeric SMILES |
C1[C@H](NC(S1)CC2=CNC3=C2C=C(C=C3)O)C(=O)O |
Canonical SMILES |
C1C(NC(S1)CC2=CNC3=C2C=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



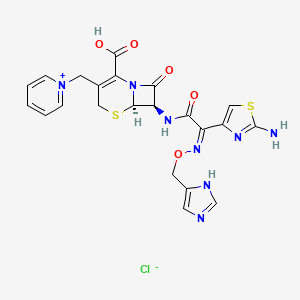

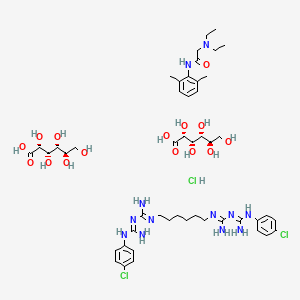
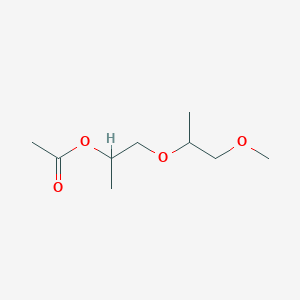
![N,N'-bis[3-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]-5-[(Z)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide](/img/structure/B1245435.png)
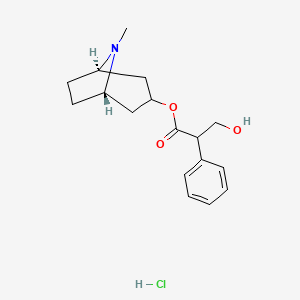

![2-Methyl-5-[4-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]butyl]-1,3-dioxane-2-carboxylic acid](/img/structure/B1245439.png)

